molecular formula C13H17FN2O2 B14913864 n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide

n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide

Katalognummer: B14913864
Molekulargewicht: 252.28 g/mol
InChI-Schlüssel: OOPZVINFMRMCBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide: is an organic compound that features a fluorobenzamide moiety linked to a tert-butylamino group

Vorbereitungsmethoden

The synthesis of n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate precursor.

    Introduction of the fluorobenzamide moiety: This step involves the reaction of a fluorobenzoyl chloride with the tert-butylamino intermediate under controlled conditions.

    Final coupling reaction: The final step involves coupling the intermediate with an appropriate reagent to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The tert-butylamino group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzamide moiety can enhance binding affinity and specificity towards the target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide include:

    n-(2-(Tert-butylamino)-2-oxoethyl)-benzamide: Lacks the fluorine atom, which may result in different binding properties and reactivity.

    n-(2-(Tert-butylamino)-2-oxoethyl)-4-fluorobenzamide: The fluorine atom is positioned differently, potentially altering its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H17FN2O2

Molekulargewicht

252.28 g/mol

IUPAC-Name

N-[2-(tert-butylamino)-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)16-11(17)8-15-12(18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)

InChI-Schlüssel

OOPZVINFMRMCBT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)CNC(=O)C1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.